

5-Ethoxy-6-methoxy-8-nitroquinoline CAS number and identifiers

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Compound of Interest

Compound Name: 5-Ethoxy-6-methoxy-8-nitroquinoline

Cat. No.: B8505225

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An In-depth Technical Guide to **5-Ethoxy-6-methoxy-8-nitroquinoline** and Its Core Precursor

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and key experimental protocols related to **5-Ethoxy-6-methoxy-8-nitroquinoline**. Due to the limited availability of a specific CAS number for this compound in public databases, this guide also focuses on its immediate precursor, 6-methoxy-8-nitroquinoline, for which extensive data is available. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identifiers

While a specific CAS Registry Number for **5-Ethoxy-6-methoxy-8-nitroquinoline** is not readily found in major chemical databases, a commercial supplier provides some identifying information.^[1] For a comprehensive understanding, the identifiers for the well-documented precursor, 6-methoxy-8-nitroquinoline, are also provided.

Table 1: Identifiers for **5-Ethoxy-6-methoxy-8-nitroquinoline**

Identifier	Value	Source
Molecular Formula	C12H12N2O4	EvitaChem[1]
Molecular Weight	248.23 g/mol	EvitaChem[1]
Catalog Number	EVT-8637715	EvitaChem[1]

Table 2: Identifiers for 6-methoxy-8-nitroquinoline

Identifier	Value	Source
CAS Number	85-81-4	Sigma-Aldrich, PubChem[2][3]
IUPAC Name	6-methoxy-8-nitroquinoline	PubChem[3]
Molecular Formula	C10H8N2O3	PubChem[3]
Molecular Weight	204.18 g/mol	Sigma-Aldrich, PubChem[2][3]
InChI	InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3	Sigma-Aldrich[2]
InChIKey	MIMUSZHMZBJBPO-UHFFFAOYSA-N	Sigma-Aldrich[2]
Canonical SMILES	<chem>COC1=CC(=C2C(=C1)C=CC=N2)--INVALID-LINK--[O-]</chem>	PubChem[3]
EC Number	201-633-7	Sigma-Aldrich[2]
PubChem CID	6822	PubChem[3]

Synthesis and Experimental Protocols

The synthesis of **5-Ethoxy-6-methoxy-8-nitroquinoline** can be approached in a two-step process: first, the synthesis of the precursor 6-methoxy-8-nitroquinoline, followed by an ethoxylation step.[1]

Synthesis of 6-methoxy-8-nitroquinoline via Skraup Reaction

A common and well-documented method for synthesizing 6-methoxy-8-nitroquinoline is the Skraup reaction.^{[4][5]} This involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent (such as arsenic pentoxide or the nitro compound itself) and sulfuric acid.

Experimental Protocol: Synthesis of 6-methoxy-8-nitroquinoline

The following protocol is adapted from a procedure published in Organic Syntheses.^[4]

Materials:

- Arsenic oxide (powdered)
- 3-nitro-4-aminoanisole
- Glycerol (U.S.P.)
- Concentrated sulfuric acid
- Sodium hydroxide solution (10%)
- Decolorizing carbon
- Chloroform
- Methanol

Procedure:

- In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
- With vigorous stirring, add 315 ml of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

- Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and carefully heat the mixture in an oil bath to 105-110°C until 235-285 g of water is removed (approximately 2-3 hours).
- After cooling the mixture to 90-95°C, add 500 ml of concentrated sulfuric acid over 30-45 minutes, maintaining the temperature between 140°C and 145°C.
- Heat the mixture at 140-145°C for an additional 7-8 hours.
- Cool the reaction mixture to 80-90°C and pour it into a mixture of 5 kg of crushed ice and 1 liter of water with stirring.
- Filter the resulting solid and wash it with 2-3 liters of water.
- Transfer the solid to a beaker with 4 liters of water, heat to 60-70°C, and slowly add 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.
- Filter the crude base, wash with water, and dry. The yield of the crude product is typically 550-600 g.
- Dissolve the crude product in 4.5 liters of hot chloroform, add 30 g of decolorizing carbon, and filter.
- Concentrate the filtrate to 1.2-1.5 liters and cool to 0-5°C to crystallize the product.
- Collect the crystals by filtration and wash with two 150-ml portions of cold methanol.
- The resulting light-tan crystals of 6-methoxy-8-nitroquinoline typically melt at 158-160°C. A second crop can be obtained by concentrating the mother liquor. The total yield is approximately 460-540 g (65-76%).^[4]

Proposed Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline

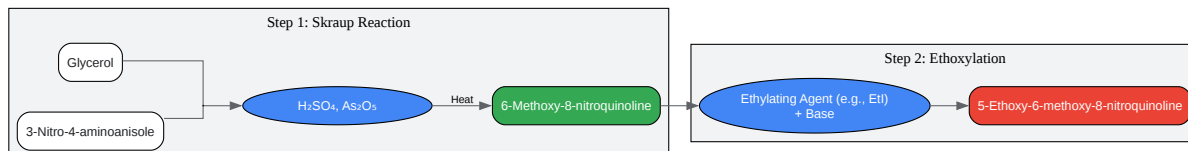
The second step involves the introduction of an ethoxy group at the 5-position of the quinoline ring.

Proposed Protocol: Ethoxylation of 6-methoxy-8-nitroquinoline

- Dissolve the synthesized 6-methoxy-8-nitroquinoline in a suitable solvent.
- Treat the solution with an ethylating agent, such as ethyl iodide, in the presence of a base.^[1]
- The reaction would proceed via nucleophilic substitution to yield **5-Ethoxy-6-methoxy-8-nitroquinoline**.
- Purification of the final product would likely involve crystallization or chromatography.

Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **5-Ethoxy-6-methoxy-8-nitroquinoline**.



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References

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